molecular formula C6H4FNO3S B2625972 6-Formylpyridine-2-sulfonyl fluoride CAS No. 2377033-21-9

6-Formylpyridine-2-sulfonyl fluoride

Cat. No.: B2625972
CAS No.: 2377033-21-9
M. Wt: 189.16
InChI Key: JLJQKYCTSHKBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4FNO3S It is characterized by the presence of a formyl group at the 6th position and a sulfonyl fluoride group at the 2nd position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpyridine-2-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl groups into a pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in sulfolane. The reaction is carried out under heating conditions to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Formylpyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: The major product is 6-carboxypyridine-2-sulfonyl fluoride.

    Reduction Products: The major product is 6-hydroxymethylpyridine-2-sulfonyl fluoride.

Scientific Research Applications

6-Formylpyridine-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-formylpyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This property makes it a useful tool in chemical biology for studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 6-Formylpyridine-2-sulfonyl fluoride is unique due to the presence of both the formyl and sulfonyl fluoride groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-formylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJQKYCTSHKBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.